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molecular formula C10H10O5 B3367079 3-Methoxy-4-(methoxycarbonyl)benzoic acid CAS No. 162046-51-7

3-Methoxy-4-(methoxycarbonyl)benzoic acid

Cat. No. B3367079
M. Wt: 210.18 g/mol
InChI Key: MAIDVTUHEDEKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09439890B2

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-26 by using 3-methoxy-4-(methoxycarbonyl)benzoic acid (2.00 g, 9.52 mmol), oxalyl chloride (1.02 g, 11.42 mmol), ammonia gas and THF (25 mL) to afford 1.40 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 3.79 (s, 3H), 3.87 (s, 3H), 7.49 (d, J=8.4 Hz, 1H), 7.57 (s, 2H), 7.68 (d, J=7.8 Hz, 1H), 8.14 (s, 1H); MS (m/z): 209.99 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[C:12]([O:14][CH3:15])=[O:13])[C:6](O)=[O:7].C(Cl)(=O)C(Cl)=O.[NH3:22]>C1COCC1>[C:6]([C:5]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH3:15])=[O:13])=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:7])[NH2:22]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1C(=O)OC
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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